molecular formula C12H15NO2S B1603437 1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene CAS No. 58379-82-1

1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene

Cat. No. B1603437
CAS RN: 58379-82-1
M. Wt: 237.32 g/mol
InChI Key: KAEDHYMVPXWAGH-UHFFFAOYSA-N
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Description

1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene, also known as IBMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBMS is a sulfonamide-based compound that has been synthesized and studied for its various biological and pharmacological activities.

Scientific Research Applications

Synthesis and Chemical Reactions

1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene has been utilized in various chemical syntheses and reactions. For instance, it is involved in the base-induced cyclization of active methylene isocyanides with xanthate esters. This method efficiently synthesizes 5-alkoxy-4-(tosyl/ethoxycarbonyl)-1,3-thiazoles and ethyl 5-alkoxythiazol-4-ylcarboxylates (Rajeev et al., 2017). Additionally, it's used in the synthesis of binuclear μ-vinylidene complexes (Chudin et al., 2020).

Catalysis

In catalysis, 1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene is involved in processes like hydrocracking of polycyclic aromatic compounds (Miki & Sugimoto, 1995). It also plays a role in the catalytic decarboxylative radical sulfonylation, contributing to the synthesis of sulfones, a key structural motif in pharmaceuticals and agrochemicals (He et al., 2020).

Material Science

This compound finds application in material science, particularly in the synthesis and characterization of various materials. For example, it is used in the synthesis of polyfluoroalkoxysulfonyl phthalonitriles and corresponding zinc and cobalt phthalocyanines (Kondratenko et al., 1999).

Pharmaceutical Research

In pharmaceutical research, the compound contributes to the discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists (Naganawa et al., 2006). It's also used in the synthesis of functionalized sulfonamides via multicomponent reactions (Alizadeh et al., 2007).

Gelation and Organic Chemistry

Furthermore, it is involved in the synthesis and gelation ability of 1-(perfluoroalkylethylthio)-4-alkoxybenzene derivatives, acting as rod-shaped organic gelators without a hydrogen-bonding group (Ohashi et al., 2018).

Safety And Hazards

Isocyanates are known to have several health risks. They can cause irritation of the skin and mucous membranes, chest tightness, and difficulty breathing. More severe health effects include asthma and other lung problems2. Therefore, it’s crucial to handle these compounds with care and use appropriate safety measures.


Future Directions

The use of isocyanates in industry is expected to continue due to their versatile properties. However, due to the health risks associated with exposure to isocyanates, research is being conducted to develop safer alternatives4.


Please note that this is a general analysis based on the components of the compound you mentioned. The actual properties and uses of “1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene” could vary significantly depending on its exact structure and the way these components are arranged.


properties

IUPAC Name

1-(1-isocyanobutylsulfonyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-4-5-12(13-3)16(14,15)11-8-6-10(2)7-9-11/h6-9,12H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEDHYMVPXWAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596891
Record name 1-(1-Isocyanobutane-1-sulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene

CAS RN

58379-82-1
Record name 1-[(1-Isocyanobutyl)sulfonyl]-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58379-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Isocyanobutane-1-sulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GR Kumar, B Ramesh, S Banik, BVS Reddy - Tetrahedron, 2020 - Elsevier
An efficient copper(II) catalyzed sulfonyation of aryl halides has been achieved using TosMIC (p-toluenesulfonylmethyl isocyanide) as a sulfonylating agent. This newly developed …
Number of citations: 2 www.sciencedirect.com

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